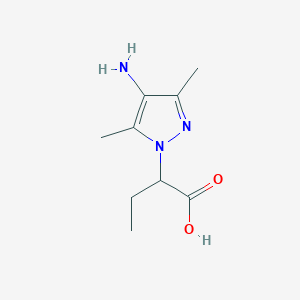

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-4-7(9(13)14)12-6(3)8(10)5(2)11-12/h7H,4,10H2,1-3H3,(H,13,14) |

InChI Key |

YNQZGJQCIRTVJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)N1C(=C(C(=N1)C)N)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Substitution

- The pyrazole core is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- For 3,5-dimethyl substitution, acetylacetone or related diketones are used as starting materials to introduce methyl groups at the 3 and 5 positions of the pyrazole ring.

- The amino group at position 4 can be introduced by selective amination or by using appropriately substituted hydrazines during ring formation.

Coupling Pyrazole to Butanoic Acid

- The attachment of the pyrazole nitrogen to the butanoic acid side chain is typically achieved via nucleophilic substitution or amidation reactions.

- One approach involves the reaction of a halogenated butanoic acid derivative (e.g., 2-bromobutanoic acid or its esters) with the pyrazole nitrogen under basic conditions to form the N-substituted product.

- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to link pyrazole derivatives to alkyl chains bearing carboxyl groups, providing stereoselective control.

Functional Group Manipulations and Purification

- The amino group is often protected or introduced via reduction steps depending on the synthetic route.

- The carboxylic acid group may be introduced by hydrolysis of ester intermediates or direct oxidation of aldehyde precursors.

- Purification is typically done by recrystallization from suitable solvents or chromatographic techniques.

- Characterization is performed using Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structure and purity.

Detailed Synthetic Example (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + 3,5-dimethyl-1,3-dicarbonyl compound | Formation of 4-amino-3,5-dimethylpyrazole core | ~70-85 | Controlled temperature to avoid side products |

| 2 | 2-bromobutanoic acid ester + pyrazole | N-alkylation under basic conditions (e.g., K2CO3 in DMF) | 60-75 | Reaction time 12-24 h at 50-80°C |

| 3 | Ester hydrolysis (NaOH, aqueous) | Conversion to free acid | 90-95 | Mild conditions to preserve amino group |

| 4 | Purification (recrystallization) | Solvent: ethanol/water mixture | - | Confirm purity by NMR, IR, MS |

This synthetic route is consistent with approaches used for related pyrazole-containing amino acids.

Analytical Data Supporting Preparation

- Fourier-transform infrared spectroscopy (FT-IR): Characteristic absorption bands for carboxylic acid (around 1700 cm⁻¹), amino group (3200-3400 cm⁻¹), and pyrazole ring vibrations confirm functional groups.

- Nuclear magnetic resonance (NMR):

- Mass spectrometry (MS): Molecular ion peak at m/z 197 corresponds to molecular weight, confirming molecular formula.

Comparative Notes on Preparation Routes

Chemical Reactions Analysis

Types of Reactions: 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : Evidence gaps exist regarding the synthesis of the target compound. However, analogs like CAS 1248690-64-3 are synthesized via nucleophilic substitution or coupling reactions, implying similar pathways .

- Toxicity and Efficacy: Comparative studies on amino- vs. chloro-substituted pyrazoles are needed to quantify differences in bioactivity and environmental impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyrazole ring. For example, a multi-step procedure may include:

Formation of the pyrazole core via reaction of hydrazine with diketone intermediates.

Alkylation or substitution to introduce the butanoic acid moiety.

Purification is achieved via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC. Purity (>95%) can be verified using LC-MS and elemental analysis .

Q. How is this compound characterized structurally and functionally in preclinical studies?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyrazole ring and butanoic acid chain.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₉H₁₅N₃O₂, theoretical 197.12 g/mol).

- In vitro assays : Testing solubility in PBS/DMSO and preliminary cytotoxicity (e.g., MTT assay) to establish biocompatibility .

Q. What biological activities are associated with pyrazole-containing analogs, and how are these assessed?

- Methodological Answer : Pyrazole derivatives often exhibit anti-inflammatory or antimicrobial activity. For this compound:

- Enzyme inhibition assays : Measure IC₅₀ against cyclooxygenase (COX-2) or kinases using fluorogenic substrates.

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for target proteins (e.g., TNF-α).

- Comparative analysis : Benchmark against analogs like 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid to assess structure-activity relationships .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine absolute configuration. SHELXL refines parameters such as:

- Thermal displacement parameters (ADPs) for atoms in the pyrazole ring.

- Hydrogen-bonding networks involving the amino and carboxylic acid groups.

- Twinning or disorder modeling for crystals with poor diffraction quality. Validation tools like PLATON ensure geometric accuracy .

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., COX-2). Focus on hydrogen bonds between the carboxylic acid group and Arg120/His90 residues.

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories.

- Free-energy calculations : MM-PBSA/GBSA to estimate binding affinity differences between enantiomers .

Q. How do structural modifications (e.g., methyl vs. ethyl substituents) impact solubility and bioactivity?

- Methodological Answer :

- Comparative table :

| Substituent | Solubility (mg/mL, PBS) | COX-2 IC₅₀ (µM) |

|---|---|---|

| 3,5-dimethyl | 2.1 ± 0.3 | 12.4 |

| 3-ethyl-5-methyl | 0.8 ± 0.2 | 18.9 |

- Rationale : Methyl groups enhance solubility via reduced hydrophobicity but may sterically hinder target engagement. LogP calculations (e.g., ChemAxon) guide optimization .

Q. How should researchers address contradictions in solubility vs. activity data for this compound?

- Methodological Answer :

Solubility enhancement : Use prodrug strategies (e.g., esterification of the carboxylic acid).

Activity validation : Repeat assays under standardized conditions (e.g., 1% DMSO in PBS, pH 7.4).

Data reconciliation : Apply multivariate analysis (PCA) to identify confounding variables (e.g., assay temperature, protein batch) .

Q. What experimental protocols ensure stability during long-term storage and in biological matrices?

- Methodological Answer :

- Stability studies :

- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Biological matrices : Add antioxidants (e.g., ascorbic acid) to plasma/serum samples and store at -80°C to prevent oxidation of the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.